

Application Notes and Protocols for Beauvericin-¹³C₄₅ in Pharmacokinetic and Metabolism Studies

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Compound of Interest

Compound Name: Beauvericin-13C₄₅

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These application notes provide a comprehensive overview of the use of Beauvericin-¹³C₄₅ as a tracer in pharmacokinetic (PK) and metabolism studies in animal models. The protocols outlined below are based on established methodologies for studying the absorption, distribution, metabolism, and excretion (ADME) of Beauvericin. The use of a stable isotope-labeled internal standard like Beauvericin-¹³C₄₅ is critical for accurate quantification in complex biological matrices by mass spectrometry.

Introduction

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungi, notably *Beauveria bassiana* and *Fusarium* species.[1][2][3][4] It has garnered interest for its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties.[4][5]

Understanding its pharmacokinetic and metabolic profile is crucial for evaluating its potential as a therapeutic agent and for assessing the risks associated with its presence in food and feed.

[1][2][3][6] The use of ¹³C-labeled Beauvericin (Beauvericin-¹³C₄₅) allows for precise differentiation and quantification of the administered compound from endogenous or contaminating unlabeled Beauvericin, thereby enhancing the accuracy of pharmacokinetic and metabolism data.

Key Applications

- Pharmacokinetic Studies: Determining key PK parameters such as bioavailability, clearance, volume of distribution, and half-life in various animal models.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Metabolism Studies: Identifying and quantifying metabolites in biological matrices like plasma, urine, feces, and tissues to elucidate metabolic pathways.[\[1\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)
- Bioavailability Studies: Assessing the fraction of an orally administered dose that reaches systemic circulation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Tissue Distribution Studies: Investigating the distribution of Beauvericin and its metabolites in various organs and tissues.
- Biomonitoring: Developing sensitive analytical methods for detecting and quantifying Beauvericin exposure in humans and animals.[\[8\]](#)

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of Beauvericin in Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
T _{1/2} (h)	5.3 ± 1.1	6.2 ± 1.5
C _{max} (ng/mL)	285.4 ± 45.7	158.3 ± 32.9
T _{max} (h)	0.083	0.5
AUC _{0-t} (ng·h/mL)	789.6 ± 123.5	2331.8 ± 456.7
AUC _{0-inf} (ng·h/mL)	802.1 ± 125.8	2365.4 ± 460.1
Absolute Bioavailability (%)	-	29.5

Data adapted from a study in rats. The use of Beauvericin-¹³C₄₅ as an internal standard in the analytical method would enhance the accuracy of these measurements.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: In Vitro Plasma Protein Binding of Beauvericin

Species	Protein Binding (%)
Human	99.88 ± 3.53
Rat	99.93 ± 2.90
Mouse	99.94 ± 0.57
Dog	99.92 ± 2.91
Monkey	99.91 ± 1.62

Beauvericin exhibits high plasma protein binding across multiple species.[\[1\]](#)[\[3\]](#)

Table 3: In Vitro Metabolic Stability of Beauvericin in Hepatocytes (Remaining % after 90 min)

Species	Remaining BEA (%)	Half-life (T _{1/2})	Intrinsic Clearance (CL _{int}) (mL/min/kg)
Human	40.9	> 60 min	46.3
Rat	39.8	> 60 min	85.7
Mouse	41.7	> 60 min	229.7
Dog	1.7	-	-
Monkey	10.5	-	-

Beauvericin is relatively stable in human, rat, and mouse hepatocytes.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Beauvericin-¹³C₄₅ following intravenous and oral administration in rats.

Materials:

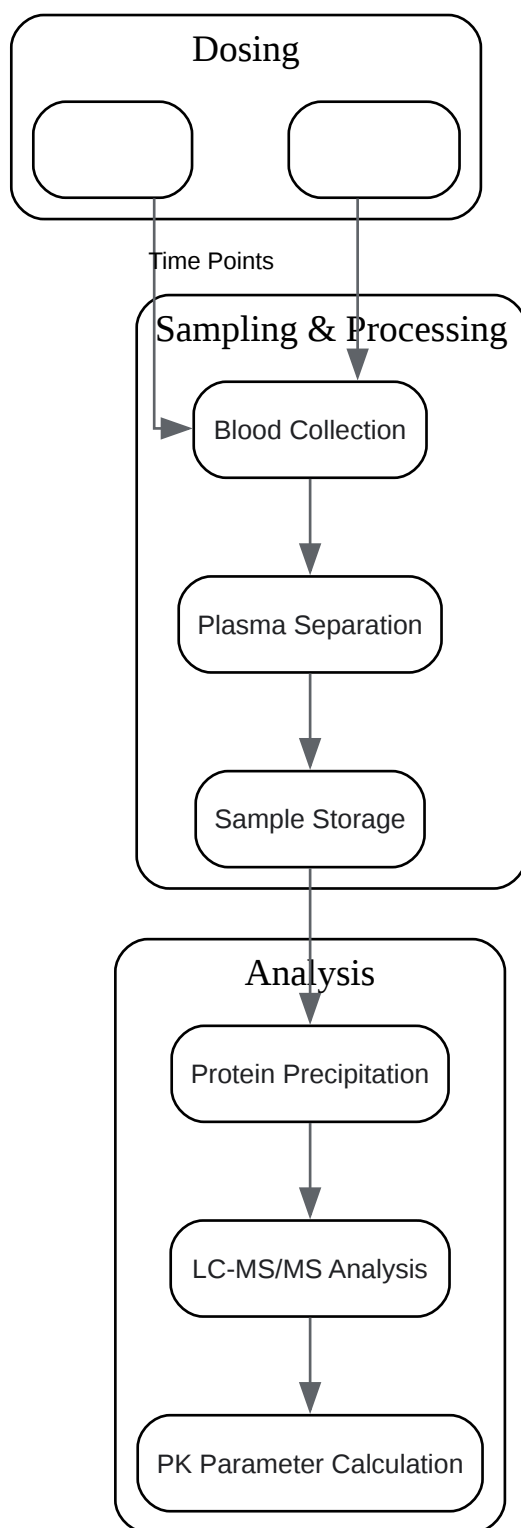
- Beauvericin-¹³C₄₅

- Male Sprague-Dawley rats (200-250 g)
- Vehicle (e.g., a mixture of Solutol HS 15, ethanol, and saline)
- Intravenous (IV) and oral (PO) dosing supplies
- Blood collection tubes (containing anticoagulant, e.g., K₂EDTA)
- Centrifuge
- Freezer (-80°C)
- LC-MS/MS system

Procedure:

- Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions.
- Dosing:
 - IV Group: Administer a single dose of Beauvericin-¹³C₄₅ (e.g., 1 mg/kg) via the tail vein.
 - PO Group: Administer a single dose of Beauvericin-¹³C₄₅ (e.g., 10 mg/kg) via oral gavage.
- Blood Sampling:
 - Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Plasma Preparation:
 - Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
 - Transfer the plasma to clean tubes and store at -80°C until analysis.
- Sample Analysis:

- Thaw plasma samples on ice.
- Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (unlabeled Beauvericin if quantifying Beauvericin-¹³C₄₅, or another suitable compound).
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- Quantify the concentration of Beauvericin-¹³C₄₅ using a validated LC-MS/MS method.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters from the plasma concentration-time data.



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Caption: Workflow for an in vivo pharmacokinetic study.

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the metabolic stability and identify the metabolites of Beauvericin- $^{13}\text{C}_{45}$ in liver microsomes from different species.

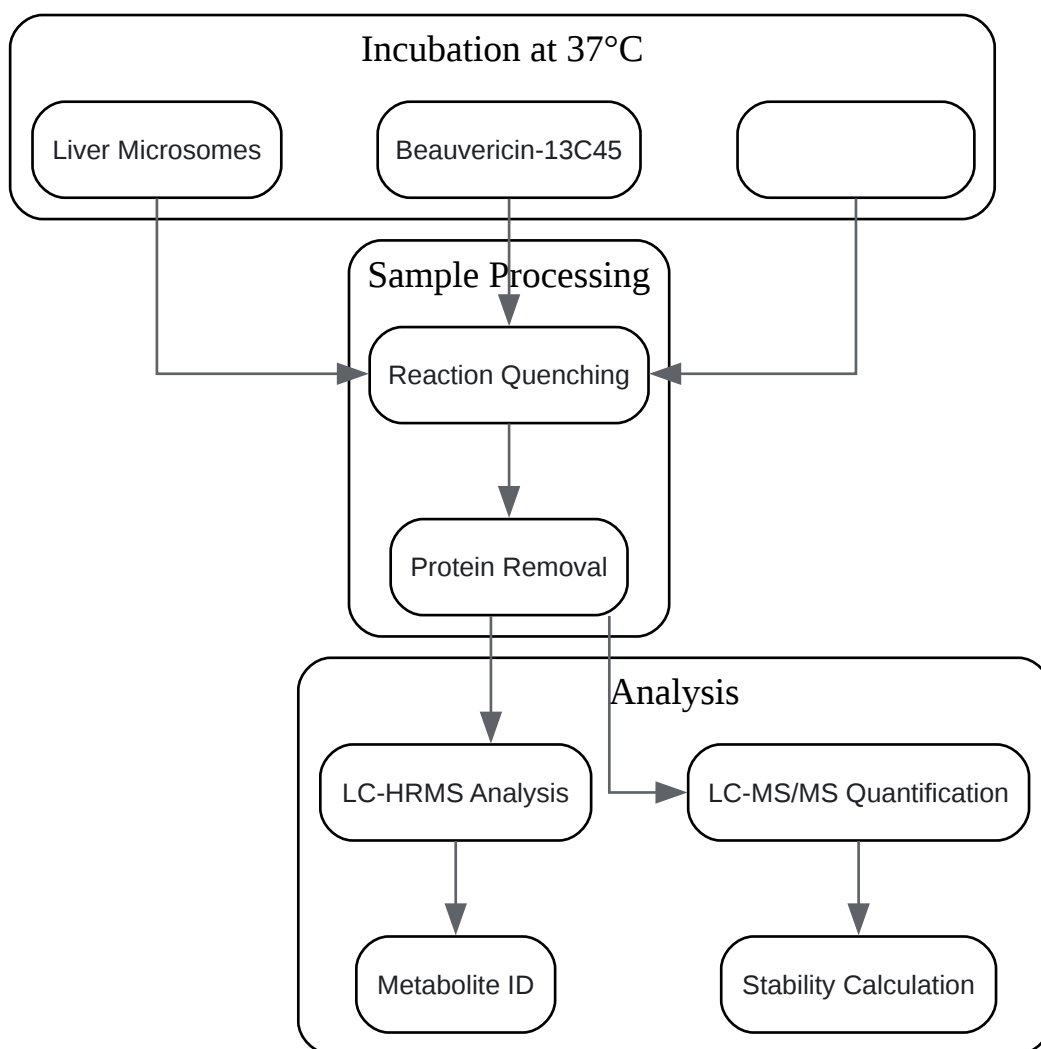
Materials:

- Beauvericin- $^{13}\text{C}_{45}$
- Pooled liver microsomes (human, rat, mouse, dog, monkey)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Incubator/water bath (37°C)
- Quenching solution (e.g., cold acetonitrile)
- Centrifuge
- LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

- Incubation Mixture Preparation:
 - Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and Beauvericin- $^{13}\text{C}_{45}$ (e.g., 1 μM).
- Initiation of Reaction:
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.

- Time-Point Sampling:
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Reaction Quenching:
 - Immediately add the aliquot to a tube containing cold quenching solution to stop the reaction.
- Sample Processing:
 - Vortex the samples and centrifuge to pellet the protein.
 - Transfer the supernatant for analysis.
- Metabolite Identification:
 - Analyze the samples using an LC-HRMS system to detect and characterize potential metabolites of Beauvericin-¹³C₄₅ based on their accurate mass and fragmentation patterns.
- Metabolic Stability Assessment:
 - Quantify the remaining parent compound (Beauvericin-¹³C₄₅) at each time point using LC-MS/MS.
 - Calculate the in vitro half-life ($T_{1/2}$) and intrinsic clearance (CL_{int}).

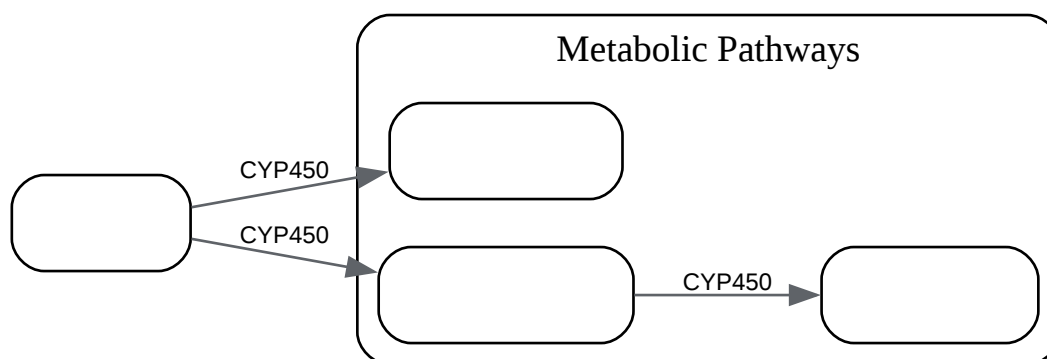


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Caption: Workflow for an in vitro metabolism study.

Metabolic Pathways

The primary metabolic pathways for Beauvericin in liver microsomes are N-demethylation and mono-oxygenation.[3][7] Several mono- and di-oxygenated metabolites have been identified.[8] The use of Beauvericin-¹³C₄₅ would aid in distinguishing drug-related metabolites from endogenous matrix components.



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Caption: Major metabolic pathways of Beauvericin.

Conclusion

The application of Beauvericin- $^{13}\text{C}_{45}$ in conjunction with advanced bioanalytical techniques like LC-MS/MS provides a robust framework for the detailed investigation of its pharmacokinetic and metabolic properties. The protocols and data presented here serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development, enabling a more accurate assessment of the potential and risks associated with Beauvericin.

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